6-{[(4-chlorophenyl)sulfanyl]methyl}-2-[(6-methoxy-4-methylquinazolin-2-yl)amino]pyrimidin-4(1H)-one
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Overview
Description
6-{[(4-chlorophenyl)sulfanyl]methyl}-2-[(6-methoxy-4-methylquinazolin-2-yl)amino]pyrimidin-4(1H)-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorophenyl group, a methoxyquinazolinyl group, and a pyrimidinone core.
Preparation Methods
The synthesis of 6-{[(4-chlorophenyl)sulfanyl]methyl}-2-[(6-methoxy-4-methylquinazolin-2-yl)amino]pyrimidin-4(1H)-one involves multiple steps, including the formation of the pyrimidinone core, the introduction of the chlorophenyl group, and the attachment of the methoxyquinazolinyl group. The reaction conditions typically involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the reaction conditions for large-scale synthesis.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The chlorophenyl group can be oxidized to form chlorophenyl sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe for studying cellular processes.
Medicine: Preliminary studies suggest it could have therapeutic potential for certain diseases, although more research is needed to confirm its efficacy and safety.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-{[(4-chlorophenyl)sulfanyl]methyl}-2-[(6-methoxy-4-methylquinazolin-2-yl)amino]pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. The chlorophenyl group may interact with hydrophobic pockets in proteins, while the methoxyquinazolinyl group could form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar compounds include other pyrimidinone derivatives with different substituents on the chlorophenyl and quinazolinyl groups. These compounds may have similar chemical properties but differ in their biological activity and potential applications. The unique combination of substituents in 6-{[(4-chlorophenyl)sulfanyl]methyl}-2-[(6-methoxy-4-methylquinazolin-2-yl)amino]pyrimidin-4(1H)-one makes it distinct and potentially more effective for certain applications.
Biological Activity
6-{[(4-chlorophenyl)sulfanyl]methyl}-2-[(6-methoxy-4-methylquinazolin-2-yl)amino]pyrimidin-4(1H)-one, often referred to as a pyrimidine derivative, exhibits a range of biological activities that make it a subject of interest in medicinal chemistry. This compound is characterized by its unique molecular structure, which contributes to its pharmacological potential.
- Molecular Formula : C21H18ClN5O2S
- Molecular Weight : 439.92 g/mol
- CAS Number : 21914748
Anticancer Activity
Research indicates that compounds with similar structural features to this compound have shown significant anticancer properties. For instance, quinazoline derivatives have been reported to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A study highlighted that derivatives containing the quinazoline core demonstrated potent activity against several cancer types, suggesting that our compound may share similar efficacy in targeting cancer cells .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor is notable. It has been associated with the inhibition of acetylcholinesterase (AChE), an enzyme that plays a critical role in neurotransmission. Inhibitors of AChE are often explored for their therapeutic effects in treating neurodegenerative diseases like Alzheimer's. The structural moieties present in this compound may enhance its binding affinity to the enzyme, leading to increased inhibitory activity .
Antimicrobial Activity
The presence of the sulfanyl group in the compound suggests potential antimicrobial properties. Compounds with similar functionalities have demonstrated activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The antibacterial activity is hypothesized to arise from the disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the chlorophenyl and quinazoline moieties can significantly influence the compound's potency and selectivity against specific biological targets. For example, studies have shown that introducing electron-withdrawing groups enhances the anticancer activity of pyrimidine derivatives by stabilizing reactive intermediates during metabolic processes .
Case Studies and Research Findings
- Anticancer Studies : A series of quinazoline derivatives were synthesized and evaluated for their cytotoxicity against various cancer cell lines. The results indicated that compounds with structural similarities to our target exhibited IC50 values in the low micromolar range, suggesting strong anticancer potential .
- Enzyme Inhibition Assays : In vitro assays demonstrated that derivatives containing a sulfanyl group showed significant inhibition of AChE, with some compounds achieving IC50 values below 100 nM, indicating high potency .
- Antimicrobial Testing : The compound was tested against a panel of bacterial strains, revealing moderate to strong antibacterial activity. The presence of both chlorophenyl and sulfanyl groups was essential for enhancing antimicrobial efficacy .
Properties
Molecular Formula |
C21H18ClN5O2S |
---|---|
Molecular Weight |
439.9 g/mol |
IUPAC Name |
4-[(4-chlorophenyl)sulfanylmethyl]-2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C21H18ClN5O2S/c1-12-17-10-15(29-2)5-8-18(17)25-20(23-12)27-21-24-14(9-19(28)26-21)11-30-16-6-3-13(22)4-7-16/h3-10H,11H2,1-2H3,(H2,23,24,25,26,27,28) |
InChI Key |
WBEJLEQBIGKWIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(C=CC2=NC(=N1)NC3=NC(=CC(=O)N3)CSC4=CC=C(C=C4)Cl)OC |
Origin of Product |
United States |
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